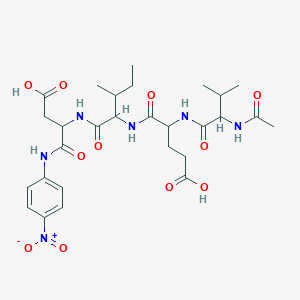
N-acetyl-Val-Glu-Ile-Asp-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-VEID-pNA, Colorimetric Substrate is a synthetic peptide substrate used primarily in biochemical assays to measure the activity of caspase-6 and related cysteine proteases. The compound is designed to release p-nitroaniline (pNA) upon cleavage by caspase-6, which can be detected colorimetrically by its absorbance at 405 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VEID-pNA involves the stepwise assembly of the peptide sequence N-acetyl-Val-Glu-Ile-Asp-pNA. This is typically achieved through solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. The process involves the sequential addition of protected amino acids, followed by deprotection and coupling reactions. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of Ac-VEID-pNA follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically lyophilized and stored under specific conditions to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-VEID-pNA primarily undergoes enzymatic cleavage reactions. When exposed to caspase-6, the peptide bond between the aspartic acid and p-nitroaniline is cleaved, releasing p-nitroaniline .
Common Reagents and Conditions
Reagents: Caspase-6 enzyme, buffer solutions (e.g., HEPES buffer), and reducing agents (e.g., dithiothreitol).
Conditions: The reaction is typically carried out at physiological pH (7.4) and temperature (37°C) to mimic cellular conditions.
Major Products
The primary product of the enzymatic reaction is p-nitroaniline, which can be quantified by measuring its absorbance at 405 nm .
Applications De Recherche Scientifique
Ac-VEID-pNA is widely used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the study of apoptosis, where it serves as a substrate for caspase-6 activity assays. By measuring the release of p-nitroaniline, researchers can quantify caspase-6 activity and study the mechanisms of cell death .
In addition to apoptosis research, Ac-VEID-pNA is used in drug discovery to screen for potential inhibitors of caspase-6. It is also employed in studies of neurodegenerative diseases, where caspase-6 activity is implicated in the pathology of conditions such as Alzheimer’s disease .
Mécanisme D'action
Ac-VEID-pNA exerts its effects through enzymatic cleavage by caspase-6. The enzyme recognizes the specific peptide sequence Val-Glu-Ile-Asp and cleaves the bond between aspartic acid and p-nitroaniline. This cleavage releases p-nitroaniline, which can be detected colorimetrically. The activity of caspase-6 and related proteases can thus be quantified by measuring the absorbance of p-nitroaniline at 405 nm .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-DEVD-pNA: A substrate for caspase-3, which recognizes the sequence Asp-Glu-Val-Asp.
Ac-LEHD-pNA: A substrate for caspase-9, which recognizes the sequence Leu-Glu-His-Asp.
Uniqueness
Ac-VEID-pNA is unique in its specificity for caspase-6, making it a valuable tool for studying this particular enzyme. While other substrates like Ac-DEVD-pNA and Ac-LEHD-pNA are used for different caspases, Ac-VEID-pNA’s specificity allows for precise measurement of caspase-6 activity, which is crucial in apoptosis and neurodegenerative disease research .
Propriétés
Formule moléculaire |
C28H40N6O11 |
|---|---|
Poids moléculaire |
636.7 g/mol |
Nom IUPAC |
4-[(2-acetamido-3-methylbutanoyl)amino]-5-[[1-[[3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H40N6O11/c1-6-15(4)24(33-25(40)19(11-12-21(36)37)31-27(42)23(14(2)3)29-16(5)35)28(43)32-20(13-22(38)39)26(41)30-17-7-9-18(10-8-17)34(44)45/h7-10,14-15,19-20,23-24H,6,11-13H2,1-5H3,(H,29,35)(H,30,41)(H,31,42)(H,32,43)(H,33,40)(H,36,37)(H,38,39) |
Clé InChI |
VXTVKOWKXXPPNE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


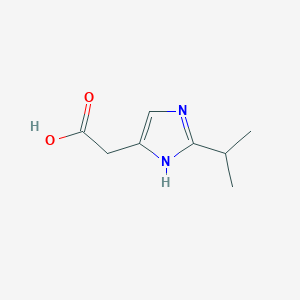
![5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine](/img/structure/B12826072.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide](/img/structure/B12826077.png)
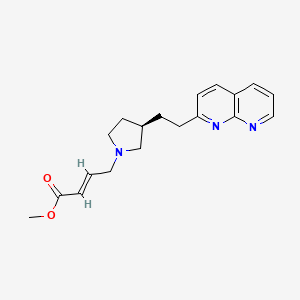
![N-[5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide](/img/structure/B12826088.png)

![8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12826090.png)
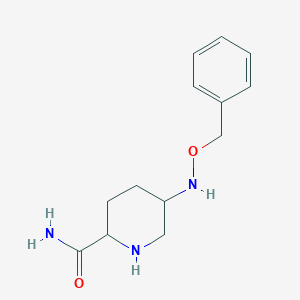
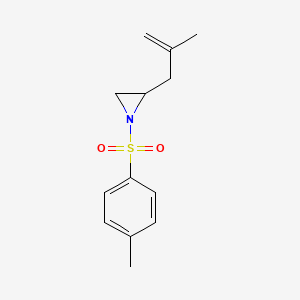
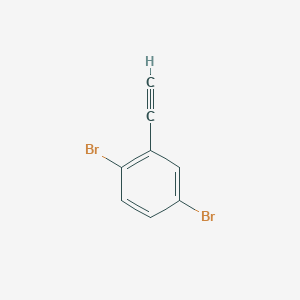

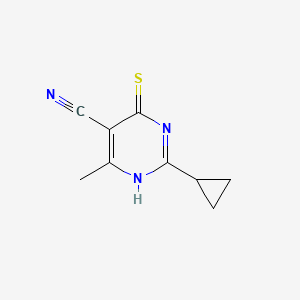
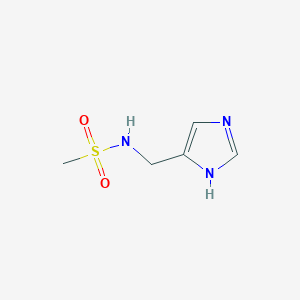
![(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride](/img/structure/B12826159.png)
